Propanedinitrile, ((4-(ethyl(phenylmethyl)amino)-2-methylphenyl)methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, ((4-(ethyl(phenylmethyl)amino)-2-methylphenyl)methylene)- is an organic compound with a complex structure. It is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds. This compound is characterized by its unique chemical structure, which includes a propanedinitrile group attached to a substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, ((4-(ethyl(phenylmethyl)amino)-2-methylphenyl)methylene)- typically involves the reaction of 4-(ethyl(phenylmethyl)amino)-2-methylbenzaldehyde with malononitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, ((4-(ethyl(phenylmethyl)amino)-2-methylphenyl)methylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Propanedinitrile, ((4-(ethyl(phenylmethyl)amino)-2-methylphenyl)methylene)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propanedinitrile, ((4-(ethyl(phenylmethyl)amino)-2-methylphenyl)methylene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler nitrile compound used in organic synthesis.
Benzylamine: An amine compound with a similar phenyl ring structure.
Ethylbenzene: A hydrocarbon with a similar ethyl group attached to a phenyl ring.
Uniqueness
Propanedinitrile, ((4-(ethyl(phenylmethyl)amino)-2-methylphenyl)methylene)- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
97461-15-9 |
---|---|
Molecular Formula |
C20H19N3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[[4-[benzyl(ethyl)amino]-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C20H19N3/c1-3-23(15-17-7-5-4-6-8-17)20-10-9-19(16(2)11-20)12-18(13-21)14-22/h4-12H,3,15H2,1-2H3 |
InChI Key |
CDOBZIXOHFSLGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C=C(C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.